1-Tosyl-1H-benzo[d]imidazole
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Overview
Description
1-Tosyl-1H-benzo[d]imidazole is an organic compound that belongs to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. This particular compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-Tosyl-1H-benzo[d]imidazole typically involves the reaction of benzimidazole with toluene-4-sulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which helps to neutralize the hydrogen chloride produced during the reaction . The general reaction scheme is as follows:
Benzimidazole+Toluene-4-sulfonyl chloride→this compound+HCl
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Tosyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The sulfonyl group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminium hydride for reduction, and nucleophiles for substitution reactions .
Scientific Research Applications
1-Tosyl-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonamide derivatives.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Tosyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonamide group can form strong interactions with the active sites of enzymes, inhibiting their activity. This property is particularly useful in the development of enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
1-Tosyl-1H-benzo[d]imidazole can be compared with other benzenesulfonamides, such as:
2-(Toluene-4-sulfonyl)-2H-benzo[d][1,2,3]diazaborinin-1-ol: This compound also contains a sulfonamide group attached to a benzene ring but has a different heterocyclic structure.
1-sulfonyl-1,2,3-triazoles: These compounds are known for their antifungal activity and are synthesized through copper-catalyzed azide-alkyne cycloaddition.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonylbenzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-11-6-8-12(9-7-11)19(17,18)16-10-15-13-4-2-3-5-14(13)16/h2-10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVEFLPWSRYGYOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=NC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353623 |
Source
|
Record name | 1-(Toluene-4-sulfonyl)-1H-benzoimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15728-44-6 |
Source
|
Record name | 1-(Toluene-4-sulfonyl)-1H-benzoimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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